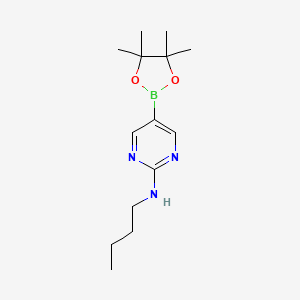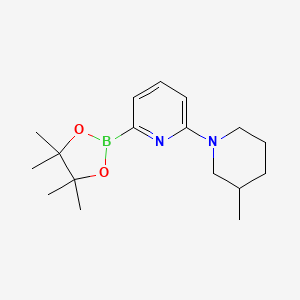![molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9](/img/structure/B571893.png)
6-Methoxy-2-methylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine has been studied extensively. One method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylimidazo[1,2-a]pyridine can be represented by the InChI code: 1S/C9H10N2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is 162.19 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Antimicrobial Properties
6-MeO-MIP exhibits antimicrobial activity, particularly against Staphylococcus aureus. A derivative, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, demonstrated efficacy at concentrations of 2700 and 675 μg/ml . This property makes it a potential candidate for developing novel antimicrobial agents.
Biological Effects
Imidazo[1,2-a]pyridine derivatives, including 6-MeO-MIP, have a broad spectrum of biological effects:
Pharmaceutical Applications
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .
Anxiolytic Potential
Recent synthetic scenarios have explored transforming imidazo[1,2-a]pyridine-2-carboxylates into anxiolytic drugs .
Tuberculosis Treatment
Q203, a derivative of imidazo[1,2-a]pyridine, demonstrated significant reduction of bacterial load in a tuberculosis mouse model .
Solvent-Free Synthesis
Researchers have achieved the synthesis of 2-phenylimidazo[1,2-a]pyridine using water as a solvent under microwave irradiation .
Orientations Futures
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .
Mécanisme D'action
Target of Action
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through halogenation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
One study showed that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus . This suggests that 6-Methoxy-2-methylimidazo[1,2-a]pyridine may also have antimicrobial effects.
Action Environment
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine proceeded with a substitution of a hydrogen atom at the c-3 carbon atom . This suggests that the compound’s action may be influenced by the presence of halogens in the environment.
Propriétés
IUPAC Name |
6-methoxy-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHUMILCZAGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylimidazo[1,2-a]pyridine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)



![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)


![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)